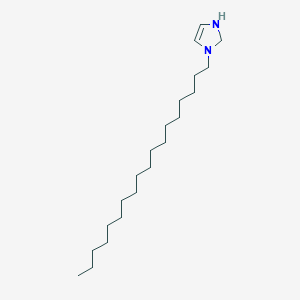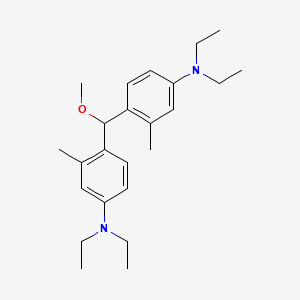
4,4'-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) is an organic compound that belongs to the class of diarylmethanes It is characterized by the presence of two N,N-diethyl-3-methylaniline groups connected by a methoxymethylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) typically involves the reaction of N,N-diethyl-3-methylaniline with formaldehyde in the presence of a methanol solvent. The reaction is catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the methoxymethylene bridge. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Methanol
Catalyst: Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) follows a similar synthetic route but on a larger scale. The process involves:
Reactants: N,N-diethyl-3-methylaniline and formaldehyde
Reaction Vessel: Large-scale reactors with temperature control
Purification: Crystallization or distillation to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Bromine in carbon tetrachloride
Major Products Formed
Oxidation: Formation of corresponding quinones
Reduction: Formation of reduced amine derivatives
Substitution: Formation of halogenated derivatives
Scientific Research Applications
4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the manufacturing of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The methoxymethylene bridge plays a crucial role in stabilizing the compound and facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Methylenebis(N,N-dimethylaniline)
- 4,4’-Methylene-bis(2-methylaniline)
- 4,4’-Methylenebis(N,N-diglycidylaniline)
Uniqueness
4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) is unique due to the presence of the methoxymethylene bridge, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and enhances its stability and reactivity in various chemical reactions.
Properties
CAS No. |
91223-78-8 |
|---|---|
Molecular Formula |
C24H36N2O |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
4-[[4-(diethylamino)-2-methylphenyl]-methoxymethyl]-N,N-diethyl-3-methylaniline |
InChI |
InChI=1S/C24H36N2O/c1-8-25(9-2)20-12-14-22(18(5)16-20)24(27-7)23-15-13-21(17-19(23)6)26(10-3)11-4/h12-17,24H,8-11H2,1-7H3 |
InChI Key |
MMGYTQBRJXCBIY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C(C2=C(C=C(C=C2)N(CC)CC)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)
![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
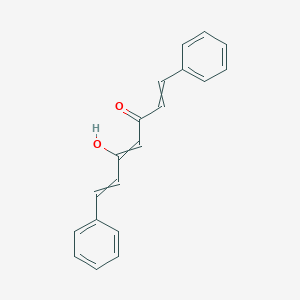
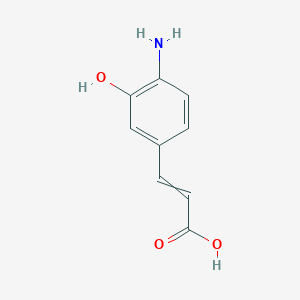
![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)

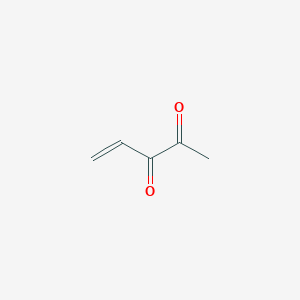
![Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14367029.png)
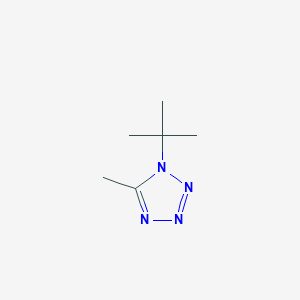
![5-Chloro-6-methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14367045.png)
![1-Hydroxy-1-{2-hydroxy-5-[(prop-2-en-1-yl)oxy]phenyl}hexa-1,4-dien-3-one](/img/structure/B14367048.png)

